molecular formula C14H18O2S2 B15356051 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol

1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol

Cat. No.: B15356051
M. Wt: 282.4 g/mol
InChI Key: HAHLNYYNXFHQOQ-UHFFFAOYSA-N
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Description

1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is a chemical compound with the molecular formula C14H18O2S2. It is characterized by its two thiophene rings attached to a butane-1,4-diol backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-methylthiophene with an appropriate dihalide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically yield the corresponding diol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiophenes or other derivatives.

Scientific Research Applications

1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of advanced materials, such as conjugated polymers and photochromic materials.

Mechanism of Action

1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is similar to other bis(thiophenyl) compounds, such as 1,1-di(thiophen-2-yl)butane-1,4-diol and 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate. its unique structure and properties set it apart, making it particularly useful in specific applications.

Comparison with Similar Compounds

  • 1,1-di(thiophen-2-yl)butane-1,4-diol

  • 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate

  • 1,2-bis(3-methylthiophen-2-yl)perfluorocyclopentene

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Properties

IUPAC Name

1,1-bis(3-methylthiophen-2-yl)butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2S2/c1-10-4-8-17-12(10)14(16,6-3-7-15)13-11(2)5-9-18-13/h4-5,8-9,15-16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLNYYNXFHQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CCCO)(C2=C(C=CS2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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